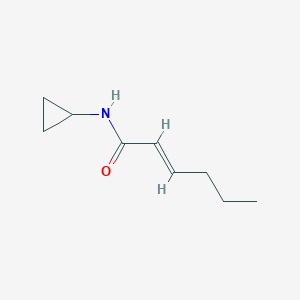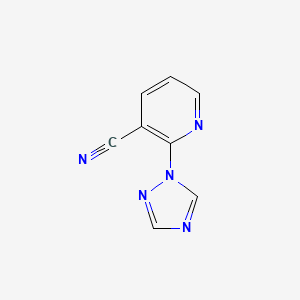
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Overview
Description
“2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C7H6N4 . It is a type of heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These types of compounds are important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringc1ccc (nc1)-c2ncn [nH]2 . This indicates that the compound contains a pyridine ring attached to a 1,2,4-triazole ring. Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in the context of their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 157-162°C . The compound is available in the form of a powder or crystals .Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of key enzymes or proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In addition to its antimicrobial, antitumor, and antifungal properties, this compound has also been found to exhibit anti-inflammatory and antioxidant activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
Future Directions
There are several future directions for research on 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another area of interest is the investigation of the potential anticancer properties of this compound. Additionally, further studies are needed to determine the safety and toxicity profile of this compound, as well as its potential applications in other areas of medicine, such as inflammation and oxidative stress.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. This compound has been shown to possess a range of biological activities, including antimicrobial, antitumor, and antifungal properties. This compound has been found to exhibit potent inhibitory activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMJLLQDQULJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


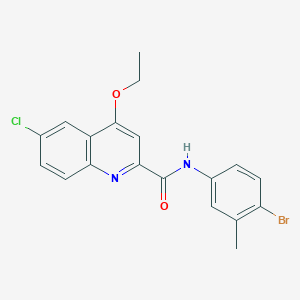
![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B3314176.png)
![1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B3314189.png)


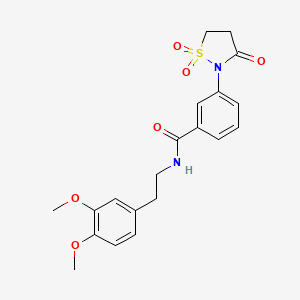
![3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3314216.png)
![4-[(Methylsulfanyl)methyl]benzaldehyde](/img/structure/B3314229.png)
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B3314232.png)
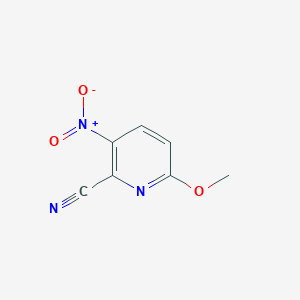
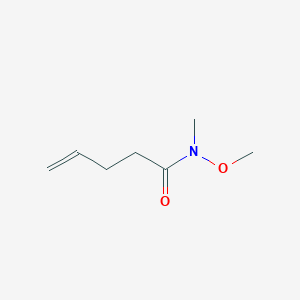
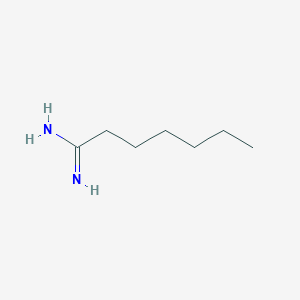
![2,3-Diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3314273.png)
